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Compound of Interest

Compound Name: ADT-OH

Cat. No.: B1665610

For Researchers, Scientists, and Drug Development Professionals

ADT-OH, chemically known as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is a significant
organosulfur compound recognized primarily as a potent hydrogen sulfide (H2S) donor.[1][2]
This compound has garnered substantial interest in the scientific community for its diverse
pharmacological activities, particularly its anti-cancer properties. This technical guide provides
a comprehensive overview of the synthesis, chemical properties, and biological activities of
ADT-OH, with a focus on its mechanism of action in cancer models.

Chemical and Physical Properties

ADT-OH is a yellow solid powder with a hydrophobic nature, exhibiting low solubility in aqueous
solutions and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO),
dimethylformamide (DMF), and ethanol.[3][4][5] Its identity and fundamental physicochemical
properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1665610?utm_src=pdf-interest
https://www.benchchem.com/product/b1665610?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30018103/
https://www.researchgate.net/figure/ADT-OH-suppresses-the-ubiquitin-degradation-of-FADD-through-downregulating-MKRN1_fig2_338636146
https://www.benchchem.com/product/b1665610?utm_src=pdf-body
https://www.benchchem.com/product/b1665610?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31624042/
https://pubmed.ncbi.nlm.nih.gov/37329677/
https://www.semanticscholar.org/paper/5-(4-Hydroxyphenyl)-3H-1%2C2-dithiole-3-thione-of-A%3A-Wang-Sun/c4d0c16d7a224ccc23de708842735877386b3588
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)

5-(4-hydroxyphenyl)-3H-1,2-
IUPAC Name _( ) Y )./p ¥ [3]
dithiole-3-thione

ADT-OH, Desmethylanethole

Synonyms trithione, ACS1, ACS 1, ACS-1, [3]
DMADT
CAS Number 18274-81-2 [3]
Molecular Formula CoHeOSs [3]
Molecular Weight 226.33 g/mol [3]
Appearance Yellow solid powder [3]
Solubility in Water 0.25 £ 0.04 mg/mL [4]
Solubility in PBS (pH 7.4) 0.06 £ 0.01 mg/mL [4]
Log P Positive [4]
Synthesis of ADT-OH

The primary route for obtaining ADT-OH is through the O-demethylation of its precursor,
anethole dithiolethione (ADT), which is chemically named 5-(4-methoxyphenyl)-3H-1,2-dithiole-
3-thione. This biotransformation is notably carried out by cytochrome P450 enzymes present in
liver microsomes.

Conceptual Synthesis Workflow
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Anethole Dithiolethione (ADT)
5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione

O-Demethylation Conditions
(e.g., Biocatalytic via Cytochrome P450
or Chemical Demethylating Agents)

'

ADT-OH
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of ADT-OH.

Hydrogen Sulfide (H2S) Release

A key characteristic of ADT-OH is its function as a slow-release HzS donor. The release of H2S
is a critical aspect of its biological activity. In cellular environments, such as in the presence of
Human Umbilical Vein Endothelial Cells (HUVECSs), ADT-OH demonstrates a rapid initial
release of H2S, with peak levels detected within 30 minutes, followed by a decline. The release
of H2S from ADT-OH is also observed to be more pronounced in liver homogenates as
compared to a simple buffer solution, suggesting an enzymatic role in its decomposition to
release H2S. This release is dose-dependent.

Anti-Cancer Activity and Mechanism of Action

ADT-OH has demonstrated significant anti-proliferative and pro-apoptotic effects in various
cancer cell lines, with a notable selectivity for cancer cells over normal cells.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (ICso) values
for ADT-OH against different cell lines.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1665610?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665610?utm_src=pdf-body
https://www.benchchem.com/product/b1665610?utm_src=pdf-body
https://www.benchchem.com/product/b1665610?utm_src=pdf-body
https://www.benchchem.com/product/b1665610?utm_src=pdf-body
https://www.benchchem.com/product/b1665610?utm_src=pdf-body
https://www.benchchem.com/product/b1665610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Incubation

Cell Line Cell Type . ICs0 (UM) Reference(s)
Time
Human
A375 24 hours 11.67 [6]
Melanoma
Murine
B16F10 24 hours 5.653 [6]
Melanoma
Mouse
MEFs Embryonic 24 hours 32.37 [6]
Fibroblasts
Human Lung
A549 _ 48 hours 66
Carcinoma
Murine
B16 48 hours > 50
Melanoma

Signaling Pathways Modulated by ADT-OH

ADT-OH exerts its anti-cancer effects by modulating several key signaling pathways involved in
cell survival, proliferation, and metastasis.

1. FAK/Paxillin and CSE/CBS Signaling in Melanoma Metastasis

ADT-OH has been shown to inhibit malignant melanoma metastasis by suppressing the Focal
Adhesion Kinase (FAK)/Paxillin and the cystathionine-y-lyase (CSE)/cystathionine-B-synthase
(CBS) signaling pathways.[1] This leads to a reduction in cell migration and invasion.
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Caption: ADT-OH inhibits melanoma metastasis via FAK/Paxillin and CSE/CBS.
2. Induction of Apoptosis via FADD Upregulation

ADT-OH induces apoptosis in cancer cells by upregulating the Fas-Associated Death Domain
(FADD) protein.[7][8] This is achieved by inhibiting the ubiquitin-mediated degradation of FADD.
The increased levels of FADD then activate the extrinsic apoptosis pathway.
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Caption: ADT-OH induces apoptosis by upregulating FADD.
3. Inhibition of NF-kB Signaling

ADT-OH has also been reported to inhibit the activation of the NF-kB signaling pathway.[7] This
leads to the downregulation of anti-apoptotic proteins, further contributing to its pro-apoptotic

effects.
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Caption: ADT-OH promotes apoptosis by inhibiting NF-kB signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are representative protocols for key experiments used to characterize the activity of ADT-OH.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the cytotoxic effects of ADT-OH on cancer
cell lines.[6]

Objective: To determine the effect of ADT-OH on the proliferation of cancer cells.
Materials:
e Cancer cell line of interest (e.g., A375, B16F10)

o Complete cell culture medium
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ADT-OH stock solution (dissolved in DMSO)

96-well plates

CCK-8 (Cell Counting Kit-8) reagent

Microplate reader
Procedure:

o Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 pL of complete medium
and incubate for 24 hours.

e Prepare serial dilutions of ADT-OH in complete medium from the stock solution.

e Remove the medium from the wells and add 100 uL of the ADT-OH dilutions (or vehicle
control) to the respective wells.

 Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
e Add 10 pL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
» Measure the absorbance at 450 nm using a microplate reader.

o Calculate the cell viability as a percentage of the vehicle-treated control and determine the
ICso value.

Western Blot Analysis

This protocol outlines the general steps for assessing changes in protein expression in
response to ADT-OH treatment.[6]

Objective: To analyze the expression levels of proteins in key signaling pathways (e.g., FAK,
Paxillin, FADD) after ADT-OH treatment.

Materials:

e Cancer cells treated with ADT-OH
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» RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels

o Transfer buffer

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies against target proteins

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Treat cells with various concentrations of ADT-OH for a specified duration.

e Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

e Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

» Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.
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e Wash the membrane again with TBST.

e Add the chemiluminescent substrate and visualize the protein bands using an imaging
system.

» Densitometry analysis can be performed to quantify the protein expression levels relative to
a loading control (e.g., B-actin or GAPDH).

Conclusion

ADT-OH is a promising therapeutic agent with well-documented anti-cancer properties
stemming from its ability to act as a hydrogen sulfide donor and modulate critical cellular
signaling pathways. Its synthesis from anethole dithiolethione provides a basis for the
development of derivatives with potentially improved pharmacological profiles. The data and
protocols presented in this guide offer a solid foundation for researchers and drug development
professionals to further explore the therapeutic potential of ADT-OH and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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